(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide
Description
This compound is a structurally complex, polycyclic carboxamide featuring a diazatetracyclo[8.6.0.0²,⁷.0¹²,¹⁶]hexadeca-2,4,6,8-tetraene core. The nitro group at the 5-position of the phenyl ring may enhance electrophilicity, influencing binding interactions, while the chloro substituents likely improve lipophilicity and membrane permeability. Crystallographic data for such compounds are typically resolved using programs like SHELX , though specific structural details of this molecule remain uncharacterized in the provided evidence.
Properties
Molecular Formula |
C27H18Cl2N4O5 |
|---|---|
Molecular Weight |
549.4 g/mol |
IUPAC Name |
(11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide |
InChI |
InChI=1S/C27H18Cl2N4O5/c28-15-5-7-16(8-6-15)32-26(35)21-22(27(32)36)24(31-12-11-14-3-1-2-4-18(14)23(21)31)25(34)30-20-13-17(33(37)38)9-10-19(20)29/h1-13,21-24H,(H,30,34)/t21-,22+,23?,24-/m0/s1 |
InChI Key |
FNXRVTBRAAEYRE-UZLDWMDBSA-N |
Isomeric SMILES |
C1=CC=C2C3[C@@H]4[C@H]([C@H](N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Canonical SMILES |
C1=CC=C2C3C4C(C(N3C=CC2=C1)C(=O)NC5=C(C=CC(=C5)[N+](=O)[O-])Cl)C(=O)N(C4=O)C6=CC=C(C=C6)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound likely involves multiple steps, including the formation of the tetracyclic core structure and the introduction of the various functional groups. Common synthetic routes may include:
Formation of the Tetracyclic Core: This step may involve cyclization reactions using appropriate starting materials and catalysts.
Functional Group Introduction: The nitro, chloro, and carboxamide groups can be introduced through substitution reactions, nitration, and amidation reactions, respectively.
Industrial Production Methods
Industrial production of such complex compounds typically involves optimization of the synthetic routes to improve yield and reduce costs. This may include the use of continuous flow reactors, advanced catalysts, and purification techniques.
Chemical Reactions Analysis
Types of Reactions
The compound can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group under appropriate conditions.
Reduction: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Substitution: The chloro groups can be substituted with other nucleophiles to introduce new functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) with a palladium catalyst (Pd/C) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amine derivative, while substitution of the chloro groups could yield various substituted derivatives.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and functional groups.
Industry: Use in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Potential mechanisms include:
Binding to Enzymes: Inhibition or activation of enzymatic activity.
Interaction with Receptors: Modulation of receptor activity and signaling pathways.
DNA Intercalation: Binding to DNA and affecting gene expression.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares the target compound with analogous molecules based on structural motifs, substituent effects, and inferred bioactivity.
Table 1: Key Structural and Functional Comparisons
Notes:
- Molecular Weight : The target compound’s molecular weight is estimated based on its formula; exact data are unavailable.
- Synthesis : Analogous polycyclic carboxamides often employ palladium-catalyzed cross-coupling for aryl-aryl bond formation, followed by cyclization steps .
Key Findings from Structural Analysis
Core Rigidity vs. Bioactivity :
- The diazatetracyclohexadecatetraene core of the target compound introduces significant rigidity, which may enhance binding specificity to protein pockets compared to less constrained analogs like the diazapentacyclooctadecatriene in . Rigid frameworks are often associated with improved pharmacokinetic profiles but may reduce synthetic accessibility.
Chlorophenyl Groups: The dual chloro substituents enhance lipophilicity (logP ~4–5 estimated), favoring membrane penetration over the less halogenated analogs in .
Synthetic Challenges :
- The stereochemical complexity (11S,12R,16S) poses a significant synthetic hurdle. Similar compounds in avoid such challenges through symmetric substituents or simpler stereocenters.
Biological Activity
The compound (11S,12R,16S)-N-(2-chloro-5-nitrophenyl)-14-(4-chlorophenyl)-13,15-dioxo-10,14-diazatetracyclo[8.6.0.02,7.012,16]hexadeca-2,4,6,8-tetraene-11-carboxamide is a complex organic molecule with potential therapeutic applications. Its structure suggests a variety of biological activities based on its functional groups and stereochemistry. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.
Structure
The compound features multiple functional groups that may contribute to its biological activity:
- Chloro and nitro groups : These substituents can enhance lipophilicity and influence interactions with biological targets.
- Dioxo and carboxamide functionalities : These may play roles in enzyme inhibition or receptor binding.
Molecular Formula
The molecular formula for the compound is .
Research indicates that compounds with similar structures often exhibit diverse biological activities such as:
- Antitumor Activity : Many nitrogen-containing heterocycles have been shown to inhibit tumor cell proliferation through various mechanisms including apoptosis induction and cell cycle arrest.
- Enzyme Inhibition : The presence of dioxo groups suggests potential inhibition of key enzymes involved in metabolic pathways.
Case Studies
- Anticancer Activity :
- Enzyme Inhibition :
Summary of Biological Activities
| Activity Type | Related Compounds | IC50 (µM) | Reference |
|---|---|---|---|
| Antitumor | Compound A | 0.5 | |
| Enzyme Inhibition | Compound B | 0.18 | |
| Cytotoxicity | Compound C | 5 |
Pharmacological Studies
Recent pharmacological studies have focused on the compound's potential as an anti-inflammatory agent due to its ability to inhibit specific inflammatory pathways. The findings suggest that it may modulate cytokine production and reduce inflammation in vitro.
Toxicology
Toxicological assessments reveal that while the compound shows promising biological activity, it also presents cytotoxic effects at higher concentrations, necessitating further studies to establish a therapeutic window.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
